molecular formula C14H11FO3 B6398792 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid CAS No. 1261903-31-4

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid

Cat. No.: B6398792
CAS No.: 1261903-31-4
M. Wt: 246.23 g/mol
InChI Key: WODQYYICTSIIFL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 3-position and a 3-fluoro-5-hydroxyphenyl moiety at the 4-position. The compound combines fluorine’s electron-withdrawing effects, a hydroxyl group’s polarity, and a methyl group’s steric influence, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQYYICTSIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689378
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-31-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-hydroxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261903-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-5-hydroxybenzaldehyde.

    Grignard Reaction: The precursor undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group.

    Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include 4-(3-Fluoro-5-oxophenyl)-3-methylbenzoic acid.

    Reduction: Products include 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic Acid

Compound Name CAS RN Substituent Positions Key Differences
4-(3-Fluorophenyl)-3-methylbenzoic acid 1008773-96-3 Fluorophenyl (no 5-hydroxy) Lacks hydroxyl group on phenyl ring
4-(4-Fluorophenyl)-3-methylbenzoic acid 406234-42-2 Fluorine at phenyl para position Fluorine position alters electronic effects
3-Fluoro-5-hydroxybenzoic acid 860296-12-4 Single benzoic acid with F and -OH Simpler structure; lacks methyl group
4-Fluoro-3-hydroxybenzoic acid 345-29-9 Fluorine and -OH on benzoic acid backbone Substituent positions affect acidity

Physicochemical Properties

  • Solubility and Acidity: Fluorine and hydroxyl groups enhance polarity, increasing solubility in polar solvents compared to non-fluorinated analogs (e.g., 3-methylbenzoic acid, purity 0.998 mass fraction ). The hydroxyl group in the 5-position may form intramolecular hydrogen bonds, reducing solubility relative to 3-fluoro-5-methoxy analogs (e.g., 3-fluoro-4-hydroxy-5-methoxybenzaldehyde, CAS 79418-78-3) .

Biological Activity

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid is an organic compound with a unique molecular structure characterized by the presence of a fluorine atom and a hydroxyl group on its aromatic ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug discovery and medicinal chemistry.

  • Molecular Formula : C₁₃H₉F O₄
  • Molecular Weight : Approximately 248.21 g/mol
  • CAS Number : 1261970-59-5

The compound features a benzoic acid backbone, which contributes to its reactivity and biological activity. The fluorine substitution enhances metabolic stability and blood-brain barrier penetration, while the hydroxyl group can participate in hydrogen bonding, crucial for ligand-receptor interactions in biological processes.

Biological Activities

This compound exhibits several notable biological activities:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for elucidating its biological activity. Comparative analysis with similar compounds reveals that the unique combination of functional groups significantly impacts its activity profile.

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methylbenzoic acidC₈H₇F O₂Lacks hydroxyl group; simpler structure.
4-Hydroxybenzoic acidC₇H₆O₃No fluorine substitution; commonly used as preservative.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acidC₁₆H₁₁F N₂ O₃More complex structure; different biological activities.

The presence of both functional groups in this compound enhances its reactivity compared to these structurally similar compounds.

Example Study

In one study focusing on novel derivatives of phenolic compounds, compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain structural modifications led to enhanced antibacterial activity, which might be extrapolated to predict the behavior of this compound .

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